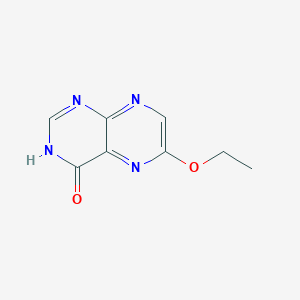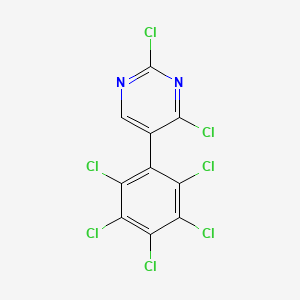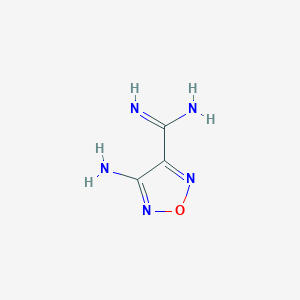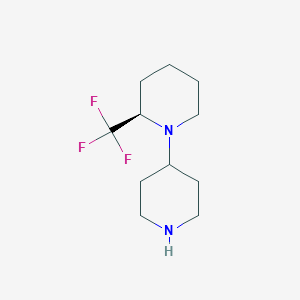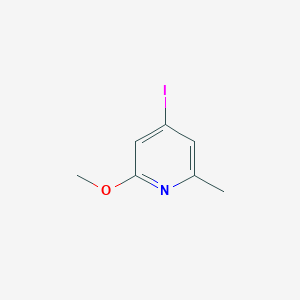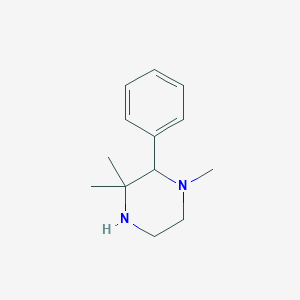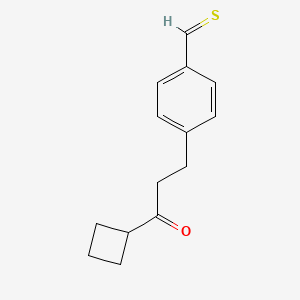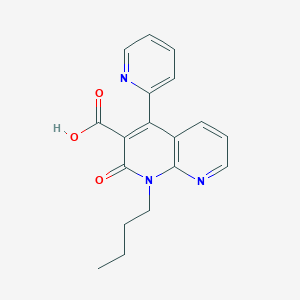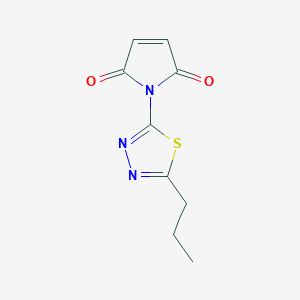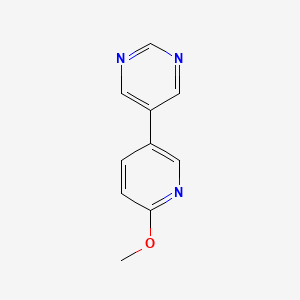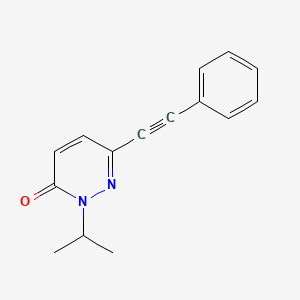
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes an isopropyl group, a phenylethynyl group, and a pyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the isopropyl and phenylethynyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or phenylethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for disease progression.
相似化合物的比较
Similar Compounds
2-isopropyl-6-methyl-4-pyrimidinol: Similar in structure but with a methyl group instead of a phenylethynyl group.
2-isopropyl-6-phenoxymethyl-4-pyrimidinol: Contains a phenoxymethyl group instead of a phenylethynyl group.
Uniqueness
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is unique due to its phenylethynyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications, particularly in medicinal chemistry and material science.
属性
CAS 编号 |
524919-41-3 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
6-(2-phenylethynyl)-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H14N2O/c1-12(2)17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3 |
InChI 键 |
HJADGCWTRKFWIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


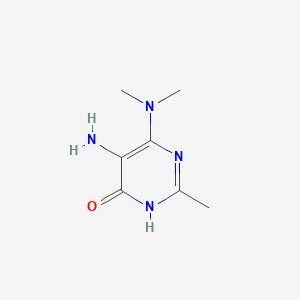
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
